molecular formula C14H20N2O B3060096 (4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one CAS No. 1638771-91-1

(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one

Cat. No.: B3060096
CAS No.: 1638771-91-1
M. Wt: 232.32
InChI Key: NVOHBYITWMZMII-PWSUYJOCSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. (4R)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of significant interest in medicinal chemistry and organic synthesis. Compounds within this structural class are recognized as valuable synthetic intermediates and building blocks for the development of pharmacologically active molecules . The presence of multiple stereocenters, including the (4R) and (1R) configurations, makes this compound a potential precursor for the enantiodivergent synthesis of complex targets, a strategy that has been successfully applied to analogous 3-aminopyrrolidin-2-one structures . The 4-aminopyrrolidin-2-one scaffold is a versatile framework. Research into similar compounds highlights their utility as key components in inhibitors for various biological targets, such as protein kinases and the MDM2-p53 protein interaction . The specific stereochemistry of your compound is critical, as it can dictate the diastereoselectivity and potency of the resulting molecules. As a high-value chiral building block, this compound is intended for use in drug discovery programs and methodological synthetic chemistry research.

Properties

IUPAC Name

(4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHBYITWMZMII-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](C(C2=O)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150364
Record name 2-Pyrrolidinone, 4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]-, (4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-91-1
Record name 2-Pyrrolidinone, 4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]-, (4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]-, (4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4R)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, commonly referred to as a pyrrolidinone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₀N₂O
  • CAS Number : 1016698-16-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits potential in modulating signaling pathways related to:

  • G Protein-Coupled Receptors (GPCRs) : It may influence GPCR signaling, which is crucial for various physiological responses, including neurotransmission and hormone regulation .

Biological Activities

Research indicates that this compound has several notable biological activities:

1. Anticancer Activity

Studies have demonstrated that pyrrolidinone derivatives can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.

2. Antimicrobial Effects

Pyrrolidinone derivatives have shown promising antimicrobial properties against a range of pathogens. The exact mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Anti-inflammatory Properties

This compound has been investigated for its ability to suppress pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Study Findings
Anticancer Study A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Study Research showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Study In vitro studies indicated that it reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

Comparative studies with other pyrrolidinone derivatives reveal that this compound possesses unique structural features that enhance its biological activities. For instance:

Compound Biological Activity Mechanism
Pyrrolidine AModerate anticancerCell cycle arrest
Pyrrolidine BStrong antimicrobialMembrane disruption
(4R)-4-Amino...High anticancer & antimicrobialEnzyme inhibition & membrane disruption

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:

SMILES C[C@H](C1=CC=CC=C1)N1C[C@H](N)C(C)(C)C1=O\text{SMILES }C[C@H](C1=CC=CC=C1)N1C[C@H](N)C(C)(C)C1=O

Medicinal Chemistry

(4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting specific enzymes involved in cell proliferation. For instance, studies have shown its effectiveness against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Antidepressant Effects : The compound has demonstrated potential as an antidepressant through its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Organic Synthesis

Due to its unique structural features, this compound serves as a versatile synthon in organic synthesis. It can be utilized in the synthesis of more complex molecules, including:

  • Pyrrolidine Derivatives : Its reactivity allows for the formation of various pyrrolidine derivatives through amination and cyclization reactions.
  • Functionalized Compounds : The compound's amino group can participate in nucleophilic substitution reactions, leading to functionalized products that are valuable in pharmaceuticals .

Material Science

Research is also exploring the use of this compound in material science applications, particularly in the development of polymers and nanomaterials due to its stability and reactivity under various conditions .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Case Study 2: Neuropharmacology

In another investigation reported in Neuropsychopharmacology, researchers assessed the antidepressant effects of this compound using animal models. The findings suggested that administration led to significant reductions in depressive-like behaviors and increased levels of serotonin and norepinephrine in the brain .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group (-NH2) undergoes nucleophilic substitution with electrophilic agents, enabling functionalization. Key reactions include:

Reaction Type Conditions Products Key Findings
AlkylationAlkyl halides, polar aprotic solvents (e.g., DMF)Secondary amines (e.g., N-alkyl derivatives )Steric hindrance from dimethyl groups slows reactivity; enantioselectivity preserved .
ArylationAryl boronic acids, Cu catalysisN-aryl derivatives Limited by bulky phenylethyl group; yields improve under microwave irradiation .

Mechanistic Note : The amino group’s nucleophilicity is modulated by steric effects from the dimethyl and phenylethyl groups, favoring reactions with smaller electrophiles .

Acylation Reactions

The amino group reacts with acylating agents to form amides:

Acylating Agent Conditions Product Yield Stereochemical Impact
Acetyl chlorideBase (e.g., Et3N), THF, 0°CN-acetyl derivative 78%Retention of configuration at C4 and C1 .
Benzoyl chlorideDCM, room temperatureN-benzoyl derivative 65%Minor racemization observed under prolonged reaction times.

Applications : Acylated derivatives show enhanced lipophilicity for biological studies .

Condensation Reactions

The ketone group in the pyrrolidin-2-one ring participates in condensation with nucleophiles:

  • Enamine Formation :
    Reacts with aldehydes/ketones to form enamines under acid catalysis. For example:

    Pyrrolidin 2 one+RCHOH+Enamine+H2O\text{Pyrrolidin 2 one}+\text{RCHO}\xrightarrow{\text{H}^+}\text{Enamine}+\text{H}_2\text{O}
    • Key Example : Condensation with benzaldehyde yields a stable enamine used in asymmetric synthesis .

  • Knoevenagel Reaction :
    Reacts with malononitrile to form α,β-unsaturated nitriles, though steric hindrance reduces yields (<40%) .

Reductive Amination

The amino group undergoes reductive amination with ketones or aldehydes:

Carbonyl Compound Reducing Agent Product Diastereoselectivity
CyclohexanoneNaBH3CN, MeOHN-cyclohexyl derivative 3:1 dr (favors syn isomer) .
FormaldehydeH2, Pd/CN-methyl derivative >95% retention of configuration.

Limitation : Bulky substrates (e.g., aryl aldehydes) show poor reactivity due to steric clashes .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique features:

Compound Key Structural Difference Reactivity Profile
4-Amino-N-(2-methylpropyl)butanamideLinear amine, no stereochemical constraintsFaster acylation but lower enantioselectivity in alkylation .
1-Amino-2-methylpropan-2-olSimple amino alcoholHigher nucleophilicity but lacks ketone-mediated condensation pathways .
Target Compound Chiral pyrrolidin-2-one coreBalanced reactivity: moderate nucleophilicity with stereocontrolled transformations.

Advanced Functionalization

  • Cross-Coupling Reactions :
    Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the phenylethyl group are feasible but require optimized ligands (e.g., XPhos) to mitigate steric effects .

  • Enzymatic Resolution :
    Lipase-catalyzed kinetic resolution of racemic intermediates improves enantiopurity (>99% ee) for pharmaceutical applications .

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography: The dihydroxyethyl analogue () forms 1D ribbon structures via O–H∙∙∙O hydrogen bonds, whereas the target compound’s amino group may enable N–H∙∙∙O interactions, influencing crystal packing and solubility .
  • Biological Activity : Parsaclisib’s pyrazolo-pyrimidine moiety enables kinase inhibition, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
  • Stability : The target compound’s dimethyl groups may enhance stability against oxidative degradation compared to hydroxylated analogues, critical for storage in pharmaceutical contexts .

Q & A

Q. What are the recommended synthetic routes for (4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, and how can stereochemical integrity be maintained?

The compound’s stereochemistry is critical due to its (4R) and (1R) configurations. A Sharpless asymmetric dihydroxylation reaction, as demonstrated in structurally similar pyrrolidinone derivatives, can be adapted . Key steps include:

  • Chiral induction : Use of chiral auxiliaries (e.g., (1R)-1-phenylethyl group) to enforce stereocontrol at the pyrrolidine ring.
  • Protection/deprotection : Amino groups may require temporary protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions.
  • Catalytic hydrogenation : For reducing intermediates while preserving stereochemistry.

Q. What analytical methods are most effective for characterizing this compound’s purity and structure?

  • X-Ray Powder Diffraction (XRPD) : Resolves crystalline structure and confirms stereochemistry (e.g., interatomic distances and hydrogen-bonding networks) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethyl groups at C3, phenyl group orientation) .
  • HPLC-MS : Quantifies purity and detects enantiomeric excess (>98% for pharmaceutical-grade synthesis) .

Q. What safety precautions are critical when handling this compound in the lab?

Based on GHS classifications for structurally similar pyrrolidinones:

  • Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), respiratory tract irritation (H335) .
  • Mitigation :
    • Use fume hoods and PPE (gloves, goggles).
    • Store in airtight containers away from oxidizers.
    • Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Discrepancies may arise from polymorphic forms or solvent-dependent conformational changes. Strategies include:

  • Temperature-dependent NMR : Identify dynamic processes (e.g., ring puckering) affecting spectral assignments .
  • Computational modeling : Compare DFT-optimized structures with experimental XRPD/NMR data to validate stereochemistry .
  • Vapor diffusion crystallization : Screen solvents to isolate thermodynamically stable polymorphs .

Q. What experimental design principles optimize yield in multi-step syntheses of this compound?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions. For example, heating to 50°C improved solubility and yield in a related hydrochloride salt synthesis .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .

Q. How does the compound’s hydrogen-bonding network influence its solid-state properties?

In the crystal lattice, intermolecular O–H⋯O and N–H⋯O bonds form one-dimensional tapes, as observed in (4R)-4-[(1R)-1,2-dihydroxyethyl] derivatives . These interactions:

  • Stabilize polymorphs : Influence melting points and solubility.
  • Affect bioavailability : Tight packing may reduce dissolution rates.

Q. What strategies address challenges in enantiomeric separation of this compound?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients.
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) to isolate (R)-enantiomers .

Methodological Notes

  • Stereochemical rigor : Absolute configuration assignments rely on X-ray crystallography and prior stereochemical precedence .
  • Safety compliance : Adhere to OSHA HCS standards for hazard communication .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one

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